molecular formula C20H24O6S2 B14709148 Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) CAS No. 24293-30-9

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B14709148
CAS No.: 24293-30-9
M. Wt: 424.5 g/mol
InChI Key: WUBMJKORECEIGD-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C20H26O6S2. It is known for its applications in various fields, including organic synthesis and materials science. This compound features a cyclohexane ring substituted with two 4-methylbenzenesulfonate groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to cyclohexane-1,4-diol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the cyclohexane ring can be achieved using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.

Major Products

    Nucleophilic Substitution: Products include cyclohexane-1,4-diyl bis(amine), cyclohexane-1,4-diyl bis(alcohol), and cyclohexane-1,4-diyl bis(thiol).

    Reduction: Cyclohexane-1,4-diol.

    Oxidation: Cleaved products such as adipic acid or smaller fragments depending on the conditions.

Scientific Research Applications

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the reactivity of the sulfonate groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The cyclohexane ring provides a stable scaffold that influences the spatial arrangement and reactivity of the substituents.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane-1,4-diyl bis(4-nitrophenyl) dicarbonate
  • Cyclohexane-1,4-diyl bis(4-methylphenyl) carbonate
  • Cyclohexane-1,4-diyl bis(4-methylphenyl) ether

Uniqueness

Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of sulfonate groups, which impart distinct reactivity and solubility properties. Compared to similar compounds with carbonate or ether linkages, the sulfonate groups offer enhanced nucleophilicity and potential for further functionalization.

This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.

Properties

CAS No.

24293-30-9

Molecular Formula

C20H24O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H24O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-6,11-14,17-18H,7-10H2,1-2H3

InChI Key

WUBMJKORECEIGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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